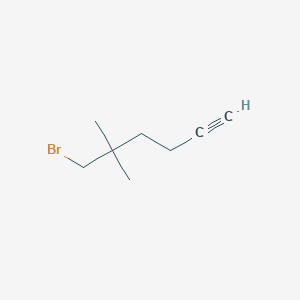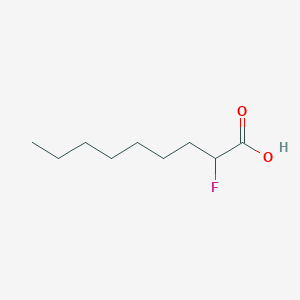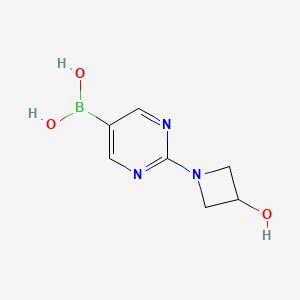![molecular formula C22H25NO3 B13454263 Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and other catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The benzyl and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure specific product formation.
Major Products
Major products formed from these reactions include various functionalized derivatives of the original compound, such as aldehydes, alcohols, and substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biological processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,5S)-3-Benzyl-7-[4-(4-pyridinyl)phenyl]-3,6-diazabicyclo[3.1.1]heptane
- (1R,5S)-7-(4′-Methyl-4-biphenylyl)-6-[(4-methylphenyl)sulfonyl]-3,6-diazabicyclo[3.1.1]heptane
Uniqueness
Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its hydroxymethyl and carboxylate groups provide additional sites for chemical modification, enhancing its versatility in research applications.
Propriétés
Formule moléculaire |
C22H25NO3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C22H25NO3/c1-17-7-9-19(10-8-17)22-12-21(13-22,16-24)14-23(15-22)20(25)26-11-18-5-3-2-4-6-18/h2-10,24H,11-16H2,1H3 |
Clé InChI |
NKKODHDQXAIUII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C23CC(C2)(CN(C3)C(=O)OCC4=CC=CC=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)









![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)
